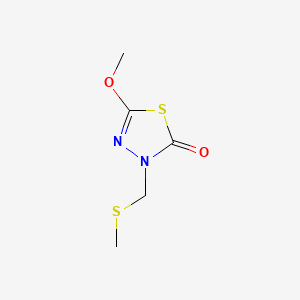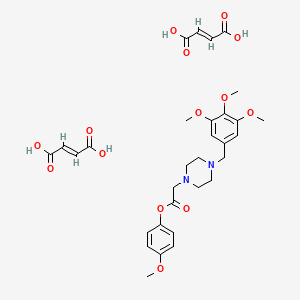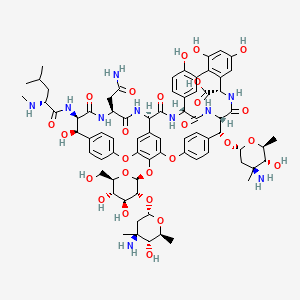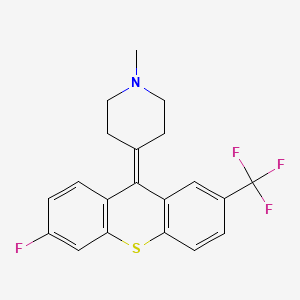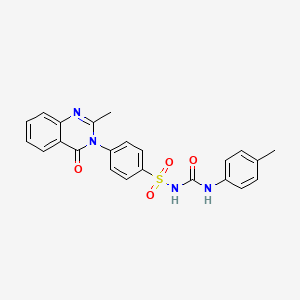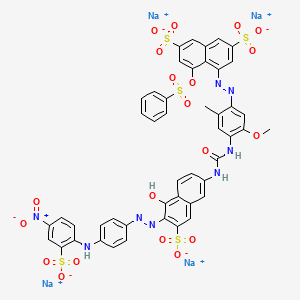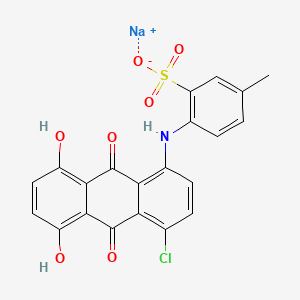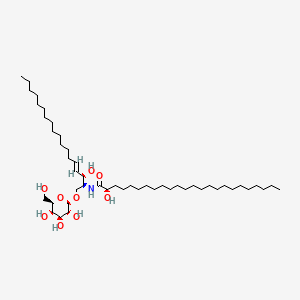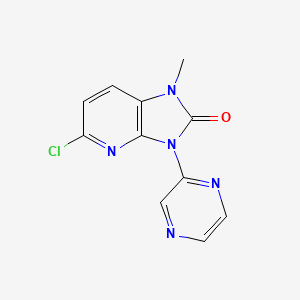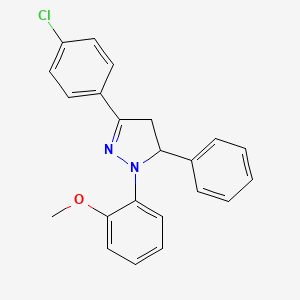
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound features three distinct aromatic rings, each contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline typically involves the cyclization of chalcones with hydrazine hydrate. The general synthetic route can be summarized as follows:
Preparation of Chalcone: The chalcone precursor is synthesized by the Claisen-Schmidt condensation of p-chlorobenzaldehyde and o-methoxyacetophenone in the presence of a base such as sodium hydroxide.
Cyclization: The chalcone is then reacted with hydrazine hydrate under reflux conditions to form the pyrazoline ring.
The reaction conditions for the cyclization step usually involve:
- Solvent: Ethanol or methanol
- Temperature: Reflux (around 78-80°C)
- Duration: 4-6 hours
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pyrazole derivatives
Reduction: Dihydropyrazoline derivatives
Substitution: Halogenated pyrazoline derivatives
Scientific Research Applications
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in various biological assays to understand its interaction with different biological targets.
Material Science: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(p-Chlorophenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(o-Methoxyphenyl)-1-phenyl-5-phenyl-2-pyrazoline
- 3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-(p-tolyl)-2-pyrazoline
Uniqueness
3-(p-Chlorophenyl)-1-(o-methoxyphenyl)-5-phenyl-2-pyrazoline is unique due to the presence of both p-chlorophenyl and o-methoxyphenyl groups. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
109333-37-1 |
|---|---|
Molecular Formula |
C22H19ClN2O |
Molecular Weight |
362.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(2-methoxyphenyl)-3-phenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C22H19ClN2O/c1-26-22-10-6-5-9-20(22)25-21(17-7-3-2-4-8-17)15-19(24-25)16-11-13-18(23)14-12-16/h2-14,21H,15H2,1H3 |
InChI Key |
CBLJWFRQQZYVCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


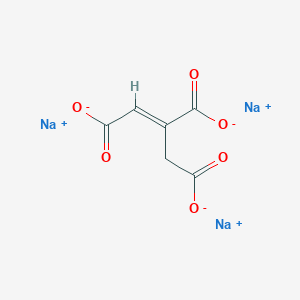
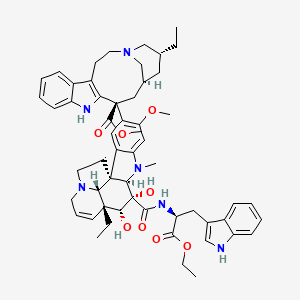
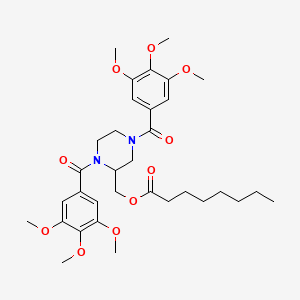
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
